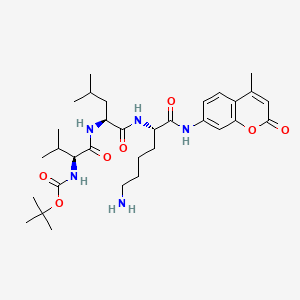

Boc-Val-Leu-Lys-MCA

概要

説明

tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-4-methylcoumaryl-7-amide: is a synthetic fluorogenic peptide substrate widely employed in biochemistry and enzymology research. It is characterized by a peptide sequence linked to 7-amino-4-methylcoumarin as a fluorophore. This compound is particularly useful for the quantitative measurement of plasmin, a key enzyme involved in fibrinolysis.

科学的研究の応用

tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-4-methylcoumaryl-7-amide is extensively used in scientific research for the following applications:

Biochemistry: As a fluorogenic substrate for the quantitative measurement of plasmin activity.

Enzymology: To study the kinetics and specificity of proteolytic enzymes such as plasmin and kallikreins.

Medicine: In the development of diagnostic assays for disorders related to fibrinolysis and coagulation.

Industry: In the production of diagnostic kits and research reagents.

生化学分析

Biochemical Properties

Boc-Val-Leu-Lys-MCA plays a significant role in biochemical reactions as a substrate for proteases. It interacts with enzymes such as plasmin and calpain, which are involved in various physiological processes . The interaction between this compound and these enzymes involves the cleavage of the peptide bond, resulting in the release of a fluorescent product. This fluorescence can be measured to determine the activity of the enzyme. The specificity of this compound for plasmin and calpain makes it an ideal substrate for studying these enzymes’ activity in different biological contexts .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases that regulate cell function. For instance, the cleavage of this compound by plasmin can impact cell signaling pathways and gene expression . The fluorescent product released upon cleavage can be used to monitor changes in cellular metabolism and enzyme activity. Additionally, this compound can be used to study the effects of protease inhibitors on cellular processes, providing insights into the regulation of protease activity and its impact on cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with proteases such as plasmin and calpain. Upon binding to the active site of these enzymes, this compound undergoes cleavage, resulting in the release of a fluorescent product . This cleavage is highly specific, allowing for the precise measurement of enzyme activity. The fluorescence emitted by the cleaved product can be detected and quantified, providing valuable information about the enzyme’s activity and its regulation by various factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over time if not stored properly . In in vitro studies, this compound has been shown to maintain its activity for extended periods, allowing for long-term experiments. In in vivo studies, the compound’s stability and degradation may be influenced by factors such as enzyme activity and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage used. At lower dosages, the compound is generally well-tolerated and can be used to study enzyme activity without causing significant adverse effects . At higher dosages, this compound may exhibit toxic effects, potentially impacting cellular function and overall health. It is essential to carefully determine the appropriate dosage for each experimental setup to avoid any adverse effects while obtaining accurate and reliable data .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as plasmin and calpain, which play crucial roles in protein metabolism and cellular regulation . The cleavage of this compound by these enzymes results in the release of a fluorescent product, which can be used to monitor changes in metabolic flux and metabolite levels. This information is valuable for understanding the regulation of protease activity and its impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with various transporters and binding proteins . The compound’s distribution can be influenced by factors such as cellular uptake, localization, and accumulation. Understanding the transport and distribution of this compound is essential for accurately interpreting experimental results and determining the compound’s effects on cellular function .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it interacts with proteases such as plasmin and calpain . Targeting signals and post-translational modifications can influence the localization of this compound, affecting its cleavage and the subsequent release of the fluorescent product. Understanding the subcellular localization of this compound is crucial for accurately studying its effects on cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-4-methylcoumaryl-7-amide involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically includes the following steps:

Coupling of Amino Acids: The amino acids are sequentially coupled to a solid support resin using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole.

Deprotection: The tert-butyloxycarbonyl protecting group is removed using trifluoroacetic acid.

Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid, water, and scavengers.

Purification: The crude peptide is purified using high-performance liquid chromatography.

Industrial Production Methods: Industrial production of tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-4-methylcoumaryl-7-amide follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques such as preparative high-performance liquid chromatography ensures the production of high-purity peptide substrates .

化学反応の分析

Types of Reactions: tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-4-methylcoumaryl-7-amide primarily undergoes hydrolysis reactions catalyzed by specific enzymes such as plasmin. The hydrolysis of the peptide bond releases the fluorophore 7-amino-4-methylcoumarin, which can be quantitatively measured.

Common Reagents and Conditions:

Enzymes: Plasmin, kallikreins.

Buffers: Phosphate-buffered saline, Tris-HCl buffer.

Conditions: The reactions are typically carried out at physiological pH and temperature (37°C).

Major Products: The major product formed from the hydrolysis of tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-4-methylcoumaryl-7-amide is 7-amino-4-methylcoumarin.

作用機序

The mechanism of action of tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-4-methylcoumaryl-7-amide involves its hydrolysis by specific proteolytic enzymes such as plasmin. The enzyme cleaves the peptide bond, releasing the fluorophore 7-amino-4-methylcoumarin. The fluorescence intensity of the released fluorophore is directly proportional to the enzyme activity, allowing for quantitative measurement.

類似化合物との比較

- tert-Butyloxycarbonyl-L-glutamyl-L-lysyl-L-lysine-4-methylcoumaryl-7-amide

- tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amido-4-methylcoumarin

Comparison: tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-4-methylcoumaryl-7-amide is unique due to its specific peptide sequence, which provides high sensitivity and specificity for plasmin. Compared to similar compounds, it exhibits lower hydrolysis by non-target enzymes, making it a more reliable substrate for plasmin assays .

特性

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N5O7/c1-18(2)15-24(36-30(41)27(19(3)4)37-31(42)44-32(6,7)8)29(40)35-23(11-9-10-14-33)28(39)34-21-12-13-22-20(5)16-26(38)43-25(22)17-21/h12-13,16-19,23-24,27H,9-11,14-15,33H2,1-8H3,(H,34,39)(H,35,40)(H,36,41)(H,37,42)/t23-,24-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLPXRKIIFWZLM-DPZBCOQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20994331 | |

| Record name | 12-(4-Aminobutyl)-4,7,10-trihydroxy-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-9-(2-methylpropyl)-6-(propan-2-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73554-84-4 | |

| Record name | tert-(Butyloxycarbonyl)-L-valyl-L-leucyl-L-lysine-7-amino-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73554-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tertiary butyloxycarbonylvalyl-leucyl-lysinyl-4-methylcoumarin-7-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073554844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-(4-Aminobutyl)-4,7,10-trihydroxy-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-9-(2-methylpropyl)-6-(propan-2-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-L-valyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Boc-Val-Leu-Lys-MCA acts as a substrate for proteases, meaning the enzyme recognizes and cleaves the peptide bond between the lysine residue and the 7-amino-4-methylcoumarin (MCA) moiety. [, ] This cleavage releases the MCA, which then fluoresces at a specific wavelength. The intensity of this fluorescence is directly proportional to the activity of the protease being investigated. [, ] This allows researchers to quantify enzyme activity and study the factors that influence it.

ANone: While the provided papers focus on the applications of this compound, they do not delve into detailed structural data. For this information, it's best to refer to chemical databases or supplier information.

A: Research indicates that this compound exhibits a preference for certain proteases, making it a valuable tool for specific applications. For instance, it displays notable sensitivity as a substrate for plasmin, an enzyme vital for fibrinolysis (the breakdown of blood clots). [] In contrast, it shows minimal hydrolysis by streptokinase-activated plasmin, suggesting potential use in differentiating between plasmin forms. [] Additionally, studies demonstrate its utility in characterizing cathepsin L and L-like activities, especially in distinguishing them from cathepsin B. []

A: Interestingly, streptokinase, an activator of plasminogen (the precursor to plasmin), significantly influences how plasmin interacts with this compound. Studies indicate that while human plasmin effectively cleaves the substrate, its activity is substantially reduced in the presence of a molar excess of streptokinase. [] In fact, the streptokinase-plasmin complex exhibits essentially no activity towards a similar substrate, Boc-Glu-Lys-Lys-MCA. [] These findings highlight the complex interplay between enzyme activation, substrate specificity, and the potential for targeted protease inhibition.

A: Yes, this compound has proven useful in studying cysteine proteases, specifically cathepsins. Research on cathepsins B, L, and L-like from mackerel muscle reveals distinct kinetic profiles when utilizing this substrate. [] This difference in hydrolysis kinetics underscores the substrate's capacity to differentiate between closely related cysteine protease family members. [, ]

A: While primarily recognized as a protease substrate, research suggests potential applications for this compound extending beyond direct enzyme activity measurements. One notable example lies in the realm of immunodiagnostics. A study explored using this compound in a Protein A immunocapture assay to detect antibodies against specific fluke cysteine proteases, demonstrating promise in diagnosing parasitic infections like paragonimiasis and fascioliasis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)